molecular formula C17H14N2O5 B5483427 2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid

2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid

Cat. No.: B5483427
M. Wt: 326.30 g/mol
InChI Key: BUKPTVGTWFJCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .


Molecular Structure Analysis

The molecular formula of the compound is C11H11NO4 . The structure of the compound includes a benzoxazinone ring, which is a type of heterocyclic compound .


Chemical Reactions Analysis

This compound is a useful reagent in the study of rapid N-alkylation of benzoxazinones and benzothiazinones under microwave irradiation .


Physical and Chemical Properties Analysis

The compound has a melting point of 163-166 °C . The SMILES string representation of the compound is OC(=O)CCN1C(=O)COc2ccccc12 .

Safety and Hazards

The compound is classified as a non-combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Properties

IUPAC Name

2-[[2-(3-oxo-1,4-benzoxazin-4-yl)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c20-15(18-12-6-2-1-5-11(12)17(22)23)9-19-13-7-3-4-8-14(13)24-10-16(19)21/h1-8H,9-10H2,(H,18,20)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKPTVGTWFJCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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